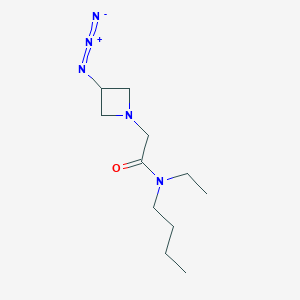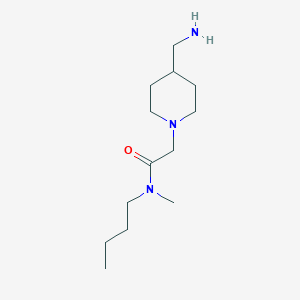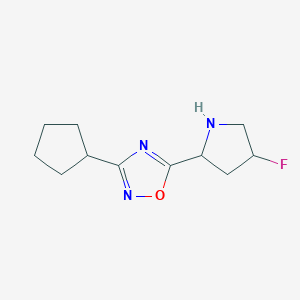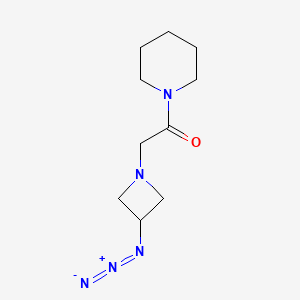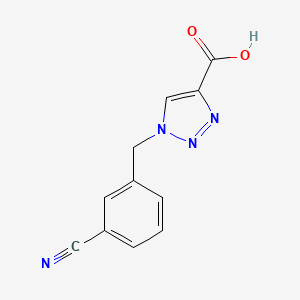
2-(3-azidoazetidin-1-yl)-N-butylacetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring. This structure imparts unique chemical properties to these compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines depend on their specific structure. For example, they may exhibit unique reactivity due to the strain of the four-membered ring .Scientific Research Applications
Regioselective Reactions and Drug Candidates
- The study of regioselective reactions of mesyloxymethylazetidinones with nucleophiles has shown potential for the cleavage of the lactam bond and formation of new aziridine rings. These aziridinylacetic acid derivatives are related to carboxypeptidase A inhibitors, indicating their potential as drug candidates (Boros et al., 2006).
Antimicrobial and Anti-inflammatory Applications
- The synthesis and evaluation of 1,2,3-triazole-adamantylacetamide hybrids have demonstrated potent in vitro antitubercular activity against Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Addla et al., 2014). Another study on pyrazole-imidazole-triazole hybrids showed significant antimicrobial activity, particularly against A. niger, emphasizing their utility in antimicrobial applications (Punia et al., 2021).
Antitubercular and Antioxidant Activities
- Research on pyrimidine-azetidinone analogues has found them to possess antioxidant, antimicrobial, and antitubercular activities, offering a basis for the design of antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Obesity Management and Glucose Metabolism
- A novel long-acting selective neuropeptide Y2 receptor polyethylene glycol-conjugated peptide agonist was found to reduce food intake, body weight, and improve glucose metabolism in rodents, suggesting applications in obesity management (Ortiz et al., 2007).
Antibacterial Potential and Synthesis Methods
- Studies on the antibacterial potential of monocyclic β-lactams containing azetidine-2-ones emphasize the role of these compounds in the development of new antibiotics. Innovative synthesis methods provide efficient routes to these and other biologically active compounds, underlining their importance in medicinal chemistry (Kamath & Ojima, 2012).
Mechanism of Action
The mechanism of action of azetidines can vary widely depending on their specific structure and the context in which they are used. Unfortunately, the mechanism of action for “2-(3-azidoazetidin-1-yl)-N-butylacetamide” is not known.
Safety and Hazards
Properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-2-3-4-11-9(15)7-14-5-8(6-14)12-13-10/h8H,2-7H2,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQUPAQDEAVPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



